2-[5-amino-1-(2,3-dihydro-1H-4-py rrolyl]-3,4-dihydro-4-quinazolinone
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Overview
Description
2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone is a heterocyclic compound that features a quinazolinone core structure Quinazolinones are known for their diverse biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The amino group and other substituents on the quinazolinone ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinazolinone ring.
Scientific Research Applications
2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific chemical properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the specific substituents found in 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone.
Indole Derivatives: Compounds with a similar heterocyclic structure that also exhibit diverse biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with similar chemical properties and applications.
Uniqueness
2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-11-7-8-16(28-2)14(9-11)24-10-15(25)17(18(24)21)19-22-13-6-4-3-5-12(13)20(26)23-19/h3-9,21,25H,10H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMAAQFXYEBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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